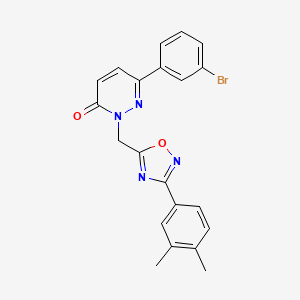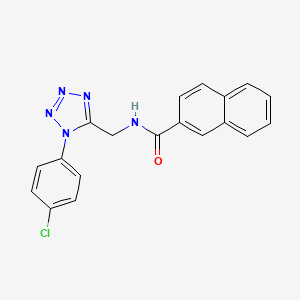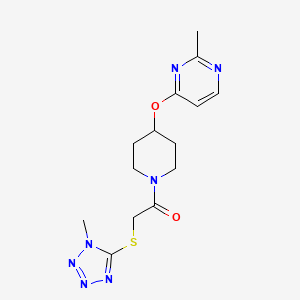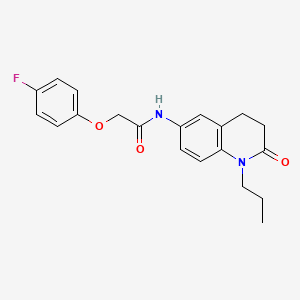
6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one” is a chemical compound with a linear formula of C24H18BrClO4 . It has a molecular weight of 485.766 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran moiety, a chlorobenzyl group, and a ketone functional group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 485.766 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data .Scientific Research Applications
Phenolic Compound Interaction and Lipid Oxidation
A study explored the reaction between 4-oxo-2-alkenals and phenolic compounds, leading to the production of benzofuran-6-ols among other adducts. These reactions are critical for understanding the removal of lipid oxidation products in foods, suggesting potential applications in food preservation and the study of natural antioxidants (Hidalgo et al., 2018).
Structural Analysis and Molecular Interactions
Research on various benzofuran derivatives, including those similar in structure to 6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one, has provided insights into their molecular configurations and potential interactions. These studies have implications for designing compounds with specific physical and chemical properties, useful in material science and as intermediates in organic synthesis. For instance, the analysis of 3-(4-Chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran and similar molecules offers valuable information on their crystal structures and intermolecular interactions, which could inform the synthesis of new materials or drugs (Choi et al., 2010).
Antioxidant Mechanisms and Potential Applications
A detailed examination of benzofuranone derivatives, including their thermodynamic properties and antioxidant mechanisms, suggests their utility as potent antioxidants. These compounds, through their ability to donate hydrogen atoms, could serve as models for designing new antioxidants with applications in food preservation, cosmetics, and pharmacology to mitigate oxidative stress (Zhu et al., 2011).
Electrochemical Synthesis and Chemical Reactivity
The electrochemical behavior of benzofuran derivatives has been investigated, demonstrating their potential in electrochemical synthesis processes. This research is pivotal for developing green chemistry approaches and understanding the electrochemical properties of benzofuran compounds, which could lead to innovative methods for synthesizing complex organic molecules (Moghaddam et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-3-1-10(2-4-11)8-18-12-5-6-13-14(17)9-19-15(13)7-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGAOOOLMIHZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)


![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)
